2,5-Anhydro-D-mannofuranose oxime

Descripción

Chemical Identity and Nomenclature

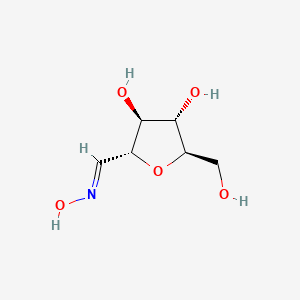

This compound possesses the molecular formula C₆H₁₁NO₅ with a molecular weight of 177.16 grams per mole, establishing it as a compact yet structurally complex carbohydrate derivative. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol, which precisely describes its stereochemical configuration and functional group arrangement. The compound is also known by several alternative nomenclatures, including 2,5-Anhydro-D-mannose Oxime and 2,5-Anhydro D-Mannose Oxime, Technical grade, reflecting its recognition across different research communities and commercial applications.

The chemical structure of this compound features a five-membered furanose ring system that is characteristic of the anhydro sugar family, with the distinctive 2,5-anhydro bridge creating a bicyclic framework that significantly influences the compound's chemical reactivity and biological activity. The oxime functional group, represented by the hydroxyiminomethyl substituent, introduces additional complexity to the molecular architecture and serves as a key site for further chemical modifications and biological interactions. The compound's Chemical Abstracts Service registry number is 127676-61-3, providing a unique identifier that facilitates its recognition in chemical databases and research literature.

The stereochemical configuration of this compound is precisely defined by its four chiral centers, designated as (2R,3S,4S,5R), which correspond to the absolute configuration derived from D-mannose. This specific stereochemical arrangement is crucial for the compound's biological activity and its interactions with enzymes and other biomolecules. The presence of the E-configuration in the oxime group further defines the molecular geometry, influencing the compound's physical properties and chemical behavior in various reaction conditions.

Historical Development in Carbohydrate Chemistry

The development of this compound is intimately connected to the broader historical evolution of anhydro sugar chemistry, which has its roots in early twentieth-century carbohydrate research focused on understanding the structural modifications possible within sugar molecules. The formation of anhydro derivatives through the action of alkali upon various sugar derivatives was first systematically studied in the 1940s, establishing the foundational understanding of how intramolecular cyclization reactions could create stable bicyclic sugar structures. These early investigations demonstrated that anhydro sugars possessed unique properties that made them valuable intermediates in carbohydrate synthesis, setting the stage for the later development of more specialized derivatives such as oxime-containing anhydro sugars.

The specific development of oxime derivatives of anhydro sugars emerged from the recognition that the aldehyde functionality present in many sugar derivatives could be readily converted to oximes through reaction with hydroxylamine, creating stable yet reactive intermediates suitable for further synthetic manipulations. Research in the latter half of the twentieth century established that 1,2-anhydro sugars and related anhydro sugar derivatives could serve as valuable and versatile intermediates in carbohydrate chemistry, with protected anhydro sugars becoming widely used as glycosyl donors for the synthesis of glycosyl compounds such as oligosaccharides and nucleosides. This foundational work paved the way for the exploration of more complex anhydro sugar derivatives, including those bearing oxime functional groups.

The modern era of this compound research has been significantly influenced by advances in chitosan chemistry and the development of nitrous acid depolymerization methods. These techniques have enabled the efficient production of chitosan oligosaccharides bearing 2,5-anhydro-D-mannofuranose residues at their reducing ends, which can subsequently be converted to the corresponding oxime derivatives. The ability to produce these compounds through depolymerization of naturally occurring chitosan has expanded their accessibility and opened new avenues for research and application development.

Position Within Anhydro Sugar Research

This compound occupies a distinctive position within the broader field of anhydro sugar research, representing a convergence of structural complexity and functional versatility that has made it an increasingly important target for synthetic and biological investigations. The compound belongs to the family of anhydro sugars, which are characterized by the presence of intramolecular ether bridges that create rigid cyclic structures with unique chemical and biological properties. Within this family, the 2,5-anhydro configuration is particularly noteworthy because it creates a bicyclic system that combines the five-membered furanose ring with an additional ether bridge, resulting in a structure that is both conformationally constrained and chemically reactive.

The incorporation of the oxime functional group into the 2,5-anhydro-D-mannofuranose framework represents a significant advancement in the design of multifunctional carbohydrate derivatives. Unlike simple anhydro sugars, which primarily serve as protected intermediates or structural mimetics, the oxime derivative introduces additional sites for chemical modification and biological interaction. This dual functionality positions this compound as both a synthetic intermediate and a biologically active compound, expanding its utility beyond traditional anhydro sugar applications.

Contemporary research has positioned this compound as a critical component in the development of advanced carbohydrate-based materials and bioconjugates. The compound's ability to participate in reducing-end functionalization reactions has made it particularly valuable for the synthesis of chitosan oligosaccharide derivatives and the preparation of diblock polysaccharides. These applications represent a significant expansion of anhydro sugar utility from traditional synthetic chemistry into the realm of materials science and biotechnology.

The versatility of this compound in chemical synthesis has been demonstrated through its application in various conjugation reactions, particularly those involving dioxyamines and other bifunctional reagents. Research has shown that the compound can undergo both oximation and reductive amination reactions, providing multiple pathways for the introduction of diverse functional groups and the creation of complex molecular architectures. These synthetic capabilities have positioned the compound as a valuable building block for the preparation of carbohydrate-based polymers, bioconjugates, and other advanced materials.

The biological significance of this compound extends beyond its synthetic utility, with research indicating that the compound and its derivatives may possess interesting biological activities related to carbohydrate recognition and glycosidase inhibition. The structural similarity of the compound to natural carbohydrate substrates, combined with the presence of the reactive oxime group, suggests potential applications in chemical biology and drug discovery research. These biological aspects of the compound represent an emerging area of investigation that may yield new insights into carbohydrate-based therapeutic strategies.

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWIEQVCSWOMAE-VUZDSOHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=NO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitrous Acid Depolymerization of Chitosan

Chitosan (degree of deacetylation ≥95%) is dissolved in aqueous hydrochloric acid (HCl, 2.5–5% v/v), and sodium nitrite (NaNO₂) is added at controlled stoichiometric ratios. The reaction proceeds via deamination of GlcN units, cleaving glycosidic bonds and generating COS-amf oligomers with a terminal amf residue.

Key Parameters:

-

Molar ratio of GlcN:NaNO₂: A 10:1 ratio yields oligomers with degrees of polymerization (DP) between 2–10. Excess NaNO₂ (30% molar excess) maximizes depolymerization efficiency.

-

Reaction pH: Maintained at ~3–4 using acetic acid or HCl to stabilize the nitrous acid intermediate.

-

Temperature and time: Conducted at 4°C for 12–24 hours to minimize side reactions.

Characterization Data:

-

MALDI-TOF MS: Major peaks at m/z 1473.9 (DP8) confirm oligomer formation.

-

¹H NMR: The amf gem-diol group (–CH(OH)₂) appears as a doublet at 5.10 ppm, while the anomeric proton resonates at 4.70 ppm.

Oximation of COS-amf to Generate this compound

The amf unit’s aldehyde group undergoes oximation with hydroxylamine derivatives, forming a stable oxime linkage. Two primary strategies are employed:

Direct Oximation with Hydroxylamine Hydrochloride

COS-amf is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in aqueous buffer. However, this method faces challenges due to competing hydration of the aldehyde group and side reactions.

Reaction Conditions:

-

pH: Optimal at 5.0–6.0; lower pH (≤4) slows conversion and promotes byproducts.

-

Molar ratio: A 1:1 ratio of amf:NH₂OH·HCl ensures stoichiometric conversion.

-

Temperature: Room temperature (25°C) for 30 minutes to 24 hours.

Outcomes:

Coupling with Dioxyamines

To enhance stability, COS-amf is functionalized with dioxyamines like pentane-1,5-dihydroxamic acid (PDHA). This method leverages the amf aldehyde’s reactivity with hydroxamic acids under mild conditions.

Procedure:

-

COS-amf (20 mg/mL) and PDHA (2 equiv) are mixed in sodium acetate buffer (500 mM, pH 5.0).

-

The reaction is stirred at 25°C for 24 hours, followed by reduction with NaCNBH₃ to stabilize the oxime.

Advantages:

-

Selectivity: PDHA preferentially reacts with the amf aldehyde, avoiding cross-reactivity with other functional groups.

Critical Factors Influencing Oxime Formation

pH Dependence

The reaction’s success hinges on pH control:

Temperature and Reaction Time

Análisis De Reacciones Químicas

Types of Reactions

2,5-Anhydro-D-mannofuranose oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The oxime group can be substituted with other functional groups to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for depolymerization, hydroxylamine for oxime formation, and various oxidizing and reducing agents for further modifications .

Major Products

The major products formed from these reactions include various derivatives of 2,5-anhydro-D-mannofuranose, such as dioxyamine-linked chitooligosaccharides .

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

2,5-Anhydro-D-mannofuranose oxime is primarily utilized for its high reactivity in forming conjugates with other molecules. Its ability to react with amines and hydrazines to form stable oxime and hydrazone linkages makes it a valuable building block in organic synthesis.

Table 1: Reactivity of this compound

| Reactant | Product Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| PDHA (Propanediylbishydroxylamine) | Oxime Conjugate | pH 5, Room Temperature | 80 |

| ADH (Aldehyde) | Hydrazone | pH 4-5, 24 hours at RT | 90 |

| Chitosan Oligomers | Diblock Structures | Varies (pH 3-5) | >85 |

These conjugates exhibit enhanced properties such as solubility and bioactivity compared to their parent compounds .

Biopharmaceutical Applications

The use of this compound in biopharmaceuticals is notable due to its role in enhancing the efficacy of drug delivery systems. It is particularly effective in modifying polysaccharides like chitosan to create water-soluble derivatives that can improve bioavailability.

Case Study: Chitosan-Oligomer Conjugates

Research has demonstrated that chitosan oligomers functionalized with this compound show significant antibacterial and antifungal activities. These functionalized oligomers have been studied for their potential in treating infections and enhancing wound healing due to their biocompatibility and low toxicity .

Food Science Applications

In food science, the compound is explored for its potential as a natural preservative and stabilizer. Its ability to form stable emulsions makes it suitable for improving the texture and shelf-life of food products.

Table 2: Stability of Emulsions Stabilized by this compound

| Food Product | Emulsion Type | Stability (Days) | Observations |

|---|---|---|---|

| Salad Dressings | Oil-in-Water | 14 | No phase separation observed |

| Dairy Products | Cream Emulsion | 10 | Improved viscosity |

These findings indicate that incorporating this compound into food formulations can enhance stability without compromising safety .

Material Science Applications

The incorporation of this compound into polymer matrices has been investigated for creating smart materials with responsive properties. This includes hydrogels that can respond to environmental stimuli.

Case Study: Hydrogel Development

Hydrogels synthesized from chitosan modified with this compound demonstrated excellent swelling behavior and controlled release characteristics. These materials are being explored for applications in drug delivery systems where controlled release is crucial .

Mecanismo De Acción

The mechanism of action of 2,5-anhydro-D-mannofuranose oxime involves its interaction with various molecular targets and pathways. The compound’s oxime group can react with free amines to form imines, which can further undergo elimination reactions to form other derivatives . These reactions are often pH-dependent and can lead to the formation of compounds like 5-hydroxymethyl-2-furfural .

Comparación Con Compuestos Similares

Key Insights :

- Synthetic Complexity: Unlike aliphatic or triterpenoid oximes, 2,5-anhydro-D-mannofuranose oxime synthesis is hindered by steric and electronic effects of the furanose ring, leading to lower efficiency in oxime formation compared to platanic acid or 4-methylpentan-2-one oximes .

- Functionalization Potential: The furanose backbone allows conjugation with chitooligosaccharides (COSamf), enabling amphiphilic derivatives for drug delivery, whereas aliphatic oximes lack this modularity .

Key Insights :

- Solubility: The furanose oxime’s water solubility contrasts with the lipophilic nature of triterpenoid oximes, making it suitable for aqueous-phase applications .

Key Insights :

- Amphiphilic Potential: The oxime’s reducing-end functionalization enables COSamf derivatives with tunable hydrophilicity, a feature absent in simpler oximes .

- Therapeutic Limitations: While platanic acid oximes have direct pharmacological uses, the furanose oxime serves as a precursor rather than an end-stage bioactive molecule .

Actividad Biológica

2,5-Anhydro-D-mannofuranose oxime (CAS No. 127676-61-3) is a significant compound in biochemical and pharmaceutical research due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is derived from D-mannose, characterized by the presence of an oxime functional group. Its molecular formula is C₆H₁₁NO₅, with a molecular weight of approximately 177.16 g/mol. The compound features an anhydro ring formed by the linkage between the 2nd and 5th carbon atoms, which contributes to its reactivity in glycosylation reactions and as an intermediate in synthesizing various biomolecules .

Biological Activities

The biological activities of this compound are diverse and include:

- Glycosylation Inhibition : This compound acts as a glycosylation inhibitor, preventing the formation of glycosidic bonds essential for various biological processes. This property makes it relevant in the synthesis of complex carbohydrates and glycoproteins .

- Chitin-Based Oligosaccharides Synthesis : It serves as a precursor for synthesizing chitin-based oligosaccharides, which have potential biological activities such as antimicrobial properties. The reactive nature of the oxime group allows for efficient coupling reactions with other molecules .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

The mechanisms through which this compound exerts its biological effects include:

- Formation of Conjugates : The compound can undergo conjugation with various linkers such as dioxyamines or dihydrazides to form advanced functional conjugates. These conjugates can enhance the biological activity of the resulting compounds .

- Inhibition of Enzymatic Activity : By inhibiting glycosylation processes, this compound can interfere with enzyme functions involved in carbohydrate metabolism and cell signaling pathways .

Research Findings

Several studies have highlighted the potential applications and biological activities of this compound:

- Synthesis of Chitosan Oligosaccharides : A study demonstrated that using nitrous acid depolymerization allowed for the efficient synthesis of chitosan oligosaccharides with 2,5-Anhydro-D-mannofuranose at the reducing end. These oligosaccharides showed enhanced reactivity when coupled with other saccharides .

- Characterization Techniques : The chemical structure and purity of synthesized compounds were analyzed using techniques such as NMR spectroscopy and MALDI-TOF mass spectrometry, confirming successful conjugation reactions involving this compound .

- Potential Therapeutic Applications : The unique properties of this compound position it as a candidate for drug design, particularly in developing therapies targeting infectious diseases or metabolic disorders due to its ability to modulate glycosylation processes .

Comparative Analysis

The following table summarizes key features and properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| D-Mannose | A hexose sugar | Naturally occurring; involved in metabolic pathways |

| 2,5-Anhydro-D-mannose | Anhydrosugar form | Highly reactive; serves as a precursor for derivatives |

| 2-Deoxy-D-glucose | Modified glucose | Important in metabolic studies; used in labeling studies |

| 2-Amino-D-mannose | Amino derivative of mannose | Potentially useful in drug design due to amino group reactivity |

Q & A

Q. What are the optimal conditions for synthesizing 2,5-anhydro-D-mannofuranose (AMF)-terminated oligomers via nitrous acid depolymerization?

Methodological Answer: The nitrous acid depolymerization of chitosan to generate AMF-terminated oligomers requires acidic conditions (e.g., HCl) and controlled reaction times. Studies demonstrate that a 3-hour reaction at 50°C with stoichiometric NaNO₂ yields oligomers with a degree of polymerization (DPn) <20. The DPn depends solely on the NaNO₂ concentration, independent of the chitosan’s initial molar mass or acetylation degree. Post-reaction dialysis is critical to remove residual AMF (<5%) and salts, ensuring purity .

Q. How can the structure of AMF-terminated oligomers be validated post-synthesis?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are essential. NMR confirms the presence of the AMF reducing-end structure (e.g., characteristic furanose ring signals), while MALDI-TOF provides precise molecular weight distributions. Cross-validation with size-exclusion chromatography (SEC) ensures accurate DPn determination .

Q. What safety protocols are recommended when handling AMF derivatives?

Methodological Answer: While specific safety data for 2,5-anhydro-D-mannofuranose oxime are limited, general guidelines for oximes and furanose derivatives apply. Use fume hoods for synthesis steps involving volatile reagents (e.g., hydroxylamine derivatives). Acute toxicity studies on AMF-linked chitosan oligomers suggest low toxicity after purification, but rigorous dialysis is advised to eliminate residual reactants .

Advanced Research Questions

Q. How can the reducing-end AMF group be functionalized for targeted bioconjugation?

Methodological Answer: The AMF terminus reacts selectively with dioxyamines (e.g., O,O′-1,3-propanediylbishydroxylamine) via oximation or reductive amination. For oximation, incubate AMF-oligomers with excess dioxyamine at pH 4–5 for 24 hours. Reductive amination requires NaBH₃CN as a stabilizing agent. Both routes yield conjugates with >90% mass efficiency, confirmed by NMR and MALDI-TOF .

Q. What strategies resolve contradictions in depolymerization kinetics when scaling up AMF-oligomer synthesis?

Methodological Answer: Discrepancies in reaction rates during scale-up often arise from inhomogeneous mixing or pH gradients. Implement inline pH monitoring and adjust NaNO₂ addition rates to maintain stoichiometry. Computational fluid dynamics (CFD) modeling of reactor conditions can optimize mass transfer, ensuring consistent DPn across batches .

Q. How does the pH-dependent formation of 5-hydroxymethyl-2-furfural (HMF) impact AMF-oligomer stability?

Methodological Answer: In acidic media, free AMF undergoes dehydration to form HMF, which cross-links with oligomer amine groups via Schiff base reactions. To mitigate this, maintain pH >6 during storage and use buffered solutions (e.g., phosphate buffer, pH 7.4). Accelerated stability studies (40°C/75% RH) coupled with HPLC quantification of HMF provide degradation kinetics .

Q. What advanced characterization techniques differentiate AMF-oxime derivatives from other oxime-linked polysaccharides?

Methodological Answer: High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments the oxime linkage, enabling precise identification. X-ray photoelectron spectroscopy (XPS) detects nitrogen signatures unique to oxime bonds (binding energy ~399.5 eV). Comparative 2D NMR (COSY, HSQC) further distinguishes AMF-oxime coupling patterns .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the biocompatibility of AMF-oxime conjugates?

Methodological Answer: Use in vitro cytotoxicity assays (e.g., MTT or resazurin-based) with human cell lines (e.g., HEK-293) at varying conjugate concentrations (0.1–100 µg/mL). Include positive controls (e.g., chitosan oligomers) and negative controls (culture media). For in vivo studies, employ zebrafish embryo models to evaluate acute toxicity (LC₅₀) and teratogenicity .

Q. What statistical methods are suitable for analyzing contradictory data in AMF-oligomer functionalization yields?

Methodological Answer: Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to identify significant variables (e.g., pH, reaction time). Principal component analysis (PCA) reduces dimensionality in datasets with overlapping factors (e.g., temperature vs. reagent purity). Bootstrapping methods improve confidence intervals for low-replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.